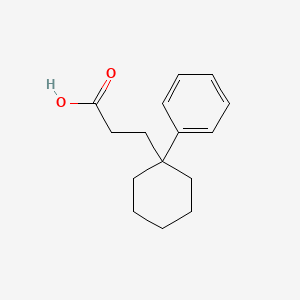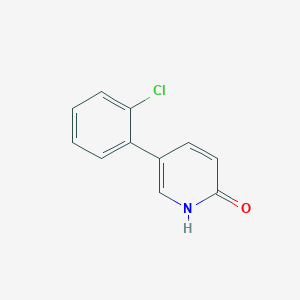![molecular formula C19H16O2 B3060810 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS No. 889950-85-0](/img/structure/B3060810.png)
3'-(Benzyloxy)[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C20H16O3 . It’s a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol [H2L1] was achieved through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” can be represented by the SMILES stringO=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 . This indicates that the compound contains a carboxylic acid group attached to a biphenyl structure, which is further substituted with a benzyloxy group . Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3’-(Benzyloxy)[1,1’-biphenyl]-4-ol”, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
“3’-(Benzyloxy)[1,1’-biphenyl]-4-ol” is a solid substance . Its molecular weight is 304.34 . The compound is non-electrolytic in nature .Applications De Recherche Scientifique
Liquid Crystalline Phases
A novel class of amphiphilic mesogens, including derivatives of 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol, has been shown to display thermotropic and lyotropic smectic and columnar mesophases. This is attributed to microsegregation of hydrophilic regions from all-aromatic segments without a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).
Arylation Reactions
This compound undergoes regioselective mono- and diarylation with aryl iodides in the presence of a palladium catalyst, producing derivatives like 1,1′:2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998).
Ferroelectric Liquid Crystalline Polysiloxanes
Derivatives of 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol have been used in the synthesis of ferroelectric side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit rich mesomorphic behavior including various phases like chiral smectic C and twist grain boundary phases (Hsiue & Chen, 1995).
Tautomerism Studies
The structure of compounds related to 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol has been analyzed using NMR and X-ray techniques, revealing tautomerism between phenol and quinone forms (Sridharan et al., 2004).
Inhibitors of Monoamine Oxidase
Benzo[b]thiophen-3-ols, structurally similar to 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol, have been investigated as potential inhibitors of human monoamine oxidase (hMAO), suggesting their potential in treating neurodegenerative diseases (Guglielmi et al., 2019).
Photoluminescent Lanthanide Coordination Compounds
Derivatives of 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol have been used in lanthanide coordination compounds, testing the influence of electron-releasing and electron-withdrawing substituents on photophysical properties (Sivakumar et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Diorganotin(IV) complexes derived from Schiff bases of 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol have shown promising antimicrobial, antioxidant, and anti-inflammatory activities (Devi, Yadav, & Singh, 2019).
Enantioselective Synthesis in Organic Chemistry
This compound has been used in Ir-catalyzed allylic amination and ring-closing metathesis for enantioselective synthesis of cyclic beta-amino alcohol derivatives, useful in pharmaceutical synthesis (Lee, Shin, Kang, & Lee, 2007).
Synthesis of Active Pharmaceutical Intermediates
3'-(Benzyloxy)[1,1'-biphenyl]-4-ol has been utilized in the synthesis of active pharmaceutical intermediates like 4-benzyloxy propiophenone, used in drugs such as Ifenprodil and Buphenine (Yadav & Sowbna, 2012).
Electro-optic Switching Behavior
Derivatives of this compound exhibit antiferroelectric tilted smectic liquid crystalline phases, useful for electro-optic switching and storage devices (Rauch et al., 2004).
Tyrosinase Inhibition
Biphenyl ester derivatives related to 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol have shown significant anti-tyrosinase activities, indicating potential in treatments of conditions like hyperpigmentation (Kwong et al., 2017).
Antioxidant Properties
Compounds like 1,3-di([1,1'-biphenyl]-3-yl)urea, structurally related to 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol, have demonstrated good antioxidant properties, indicating potential for health applications (Lazarević et al., 2020).
Degradation by Microorganisms
Mycobacterium sp. PYR-1 has been found to degrade biphenyl, a compound related to 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol, indicating its potential use in bioremediation processes (Moody, Doerge, Freeman, & Cerniglia, 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Phenolic compounds, which this compound is a part of, are known to interact with a wide range of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as direct binding or modulation of target activity .
Biochemical Pathways
For instance, they are synthesized via the shikimate pathway, which is important for the biosynthesis of phenolic acids . They can also affect other pathways, leading to various downstream effects .
Pharmacokinetics
One study suggests that a related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
It is known that factors such as ph, temperature, and presence of other compounds can affect the activity and stability of phenolic compounds .
Propriétés
IUPAC Name |
4-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVENQAKAFCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602446 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889950-85-0 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

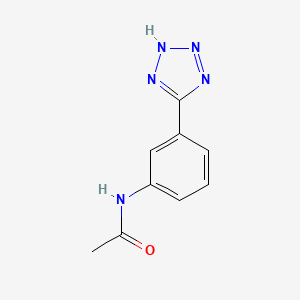
![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)
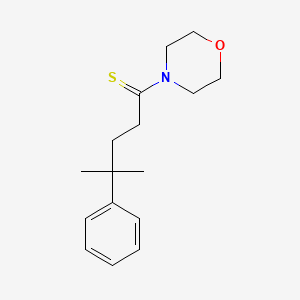
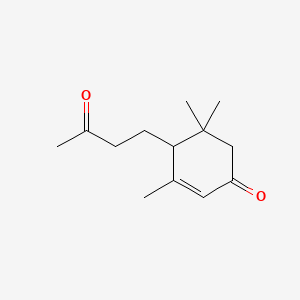
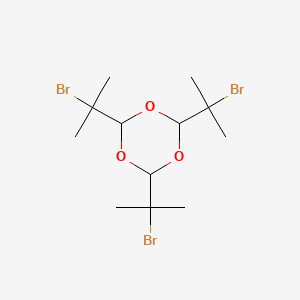

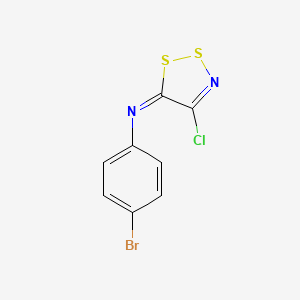
![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)
![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)

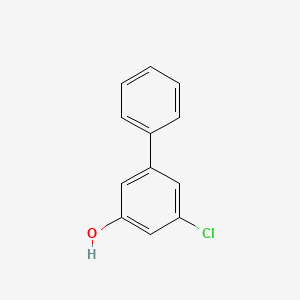
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)
